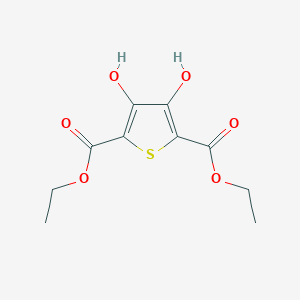
Dichlorotriphenylphosphorane
概要
説明
Dichlorotriphenylphosphorane, also known as triphenylphosphine dichloride, is an organophosphorus compound with the chemical formula (C₆H₅)₃PCl₂. It is a white to light yellow solid that is soluble in organic solvents such as chloroform and dichloromethane but reacts with water. This compound is widely used in organic synthesis due to its reactivity and versatility .
作用機序
Target of Action
Dichlorotriphenylphosphorane, also known as Triphenylphosphine dichloride, is a phosphorous halide . Its primary targets are carboxylic esters, which it converts to acid halides .
Mode of Action
This compound interacts with its targets (carboxylic esters) by participating in their conversion to acid halides . This conversion process has been studied and a mechanism for this cleavage has been proposed .
Biochemical Pathways
It’s known that it participates in the conversion of carboxylic esters to acid halides . This suggests that it may play a role in biochemical pathways involving these compounds.
Result of Action
The result of this compound’s action is the conversion of carboxylic esters to acid halides . This conversion process has been studied and a mechanism for this cleavage has been proposed .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s known that this compound is a solid at room temperature and decomposes at 85 °C . It’s soluble in organic solvents like ether and chloroform, but insoluble in water . These properties suggest that the compound’s action may be influenced by factors such as temperature, solvent, and pH.
生化学分析
Biochemical Properties
Dichlorotriphenylphosphorane is known to participate in the conversion of carboxylic esters to acid halides . The stability and reactivity of this compound have been studied using solid-state 31P NMR spectroscopy
Molecular Mechanism
It is known to participate in the conversion of carboxylic esters to acid halides
準備方法
Synthetic Routes and Reaction Conditions: Dichlorotriphenylphosphorane is typically synthesized by the chlorination of triphenylphosphine. The process involves the reaction of triphenylphosphine with chlorine gas in an anhydrous solvent such as benzene. The reaction is carried out in a well-ventilated hood due to the hazardous nature of chlorine gas. The mixture is cooled in an ice bath, and chlorine is introduced until a strong lemon-yellow color develops, indicating the formation of this compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems for chlorine gas introduction and temperature control is common to maintain consistent product quality .
化学反応の分析
Types of Reactions: Dichlorotriphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphines.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to triphenylphosphine.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, react with this compound under mild conditions to form substituted products.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize this compound to triphenylphosphine oxide.
Reducing Agents: Such as lithium aluminum hydride, can reduce this compound back to triphenylphosphine.
Major Products:
Substituted Phosphines: Formed from substitution reactions.
Phosphine Oxides: Formed from oxidation reactions.
Triphenylphosphine: Formed from reduction reactions.
科学的研究の応用
Dichlorotriphenylphosphorane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including tertiary benzanilide derivatives, N-phosphodipeptides, and dialkyl phosphorochloridites.
Biological Research: It is used in the synthesis of proteins and peptides, as well as in the study of enzyme catalysis and enzymatic reactions.
Medicinal Chemistry: It is involved in the development of drugs and other therapeutic compounds due to its ability to form stable complexes with specific enzymes.
Industrial Applications: It is used in the production of pesticides and other organic substances.
類似化合物との比較
Dichlorotriphenylphosphorane is unique in its reactivity and versatility compared to other similar compounds. Some similar compounds include:
Triphenylphosphine Dibromide: Similar in structure but contains bromine atoms instead of chlorine.
Triphenylphosphine Diiodide: Contains iodine atoms and exhibits different reactivity.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine with different chemical properties.
This compound stands out due to its specific reactivity with nucleophiles and its ability to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
特性
IUPAC Name |
dichloro(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXNYNXAOQCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293708 | |
| Record name | Dichlorotriphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2526-64-9 | |
| Record name | Dichlorotriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2526-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2526-64-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorotriphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPHENYLPHOSPHINE DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)









